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molecular formula C13H10FNO2 B5498273 Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-

Benzamide, 4-fluoro-N-(2-hydroxyphenyl)-

Cat. No. B5498273
M. Wt: 231.22 g/mol
InChI Key: MAZZJCMNIVMKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440935B2

Procedure details

The examples below serve to illustrate the process according to the invention in more detail. 4-fluorobenzoic chloride (B) was added drop wise to a mixture of 2-aminophenol (A) in the respective solvent. The concentration of the 4-fluorobenzoic chloride (B) in the solvent [g/ml] is given in table 1. Afterwards the reaction was stirred under nitrogen. The conditions and results are listed in table 1. The amount of base is given as mol-equivalents based on the amount of 4-fluorobenzoic chloride (B). The reaction mixtures were analyzed after the indicated time by HPLC (254 nm, area %) in particular for determining the amount of 4-fluoro-Benzoic acid 2-[(4-fluorobenzoyl)amino]phenyl ester (i.e. the diacylated product, DAP). Then, 4-Fluoro-N-(2-hydroxyphenyl)-benzamide (IVa) was isolated resulting in the yields as indicated in the table 1 (purity >98% (HPLC at 254 nm)).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-fluoro-Benzoic acid 2-[(4-fluorobenzoyl)amino]phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=CC(C(Cl)=O)=CC=1.NC1C=CC=CC=1O.[F:19][C:20]1[CH:44]=[CH:43][C:23]([C:24]([NH:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[O:33]C(=O)C2C=CC(F)=CC=2)=[O:25])=[CH:22][CH:21]=1>>[F:19][C:20]1[CH:44]=[CH:43][C:23]([C:24]([NH:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=2[OH:33])=[O:25])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Five
Name
4-fluoro-Benzoic acid 2-[(4-fluorobenzoyl)amino]phenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=C(C=CC=C2)OC(C2=CC=C(C=C2)F)=O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
Afterwards the reaction was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The conditions and results
CUSTOM
Type
CUSTOM
Details
The reaction mixtures

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC2=C(C=CC=C2)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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